Methyl 4-chloro-6-methylquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBIJRKYOYYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652217 | |
| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905807-65-0 | |
| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: These reactions yield a variety of derivatives, such as quinoline N-oxides, dihydroquinolines, and substituted quinolines, which are valuable intermediates in further synthetic applications .
Scientific Research Applications
Methyl 4-chloro-6-methylquinoline-2-carboxylate has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of DNA topoisomerase .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-chloro-6-methylquinoline-2-carboxylate belongs to a broader class of halogenated quinoline esters. Key structural analogues include:
Key Findings:
This contrasts with 6-chloro derivatives (e.g., CID 698741), where halogen placement alters π-stacking interactions in biological systems . Trifluoromethyl groups (e.g., 1384265-62-6) introduce strong electron-withdrawing effects, which can modulate metabolic stability in drug design .
Biological Activity: Quinoline-2-carboxylates are recognized for anti-tubercular activity, as seen in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate . The 2-carboxylate group in the target compound may similarly coordinate metal ions in enzyme active sites.
Synthetic Challenges: The synthesis of 4-chloro-6-methylquinoline-2-carboxylate likely parallels methods for analogues, such as AlCl₃-mediated cyclization (used in pyrroloquinoline carboxylates) or esterification with methyl iodide under basic conditions . Hydroxy-substituted variants (e.g., 669753-96-2) require protection-deprotection strategies to avoid side reactions during synthesis .
Physicochemical Properties: Methoxy groups (e.g., 1234818-35-9) increase lipophilicity (logP), whereas hydroxy groups (e.g., 669753-96-2) enhance aqueous solubility but may reduce membrane permeability . Crystallographic studies of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveal intermolecular C–H⋯π interactions, which stabilize solid-state packing and influence melting points .
Data Tables
Table 1: Structural Similarity of Selected Analogues
Biological Activity
Methyl 4-chloro-6-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_12H_10ClN_1O_2 and a molecular weight of approximately 235.66 g/mol. The presence of the chloro and methyl groups on the quinoline ring significantly influences its biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzymes critical for cellular processes, modulating various biological pathways. For instance, it has been noted as a potential inhibitor of the PI3K/mTOR pathway, which is significant in cancer therapy.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : this compound has demonstrated potent antimicrobial properties against various pathogens, including multidrug-resistant strains. Its minimum inhibitory concentrations (MIC) are comparable to conventional antibiotics, suggesting its potential as an alternative treatment option.
- Anticancer Activity : Research indicates that this compound displays significant antiproliferative effects against various cancer cell lines. It has shown IC50 values ranging from 0.03 µM to 20 µM against different cancer types, indicating strong activity compared to standard chemotherapy agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound exhibited potent activity with MIC values comparable to conventional antibiotics, highlighting its potential as an alternative treatment for infectious diseases.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms involved include interference with tubulin polymerization and induction of apoptosis through reactive oxygen species (ROS) generation.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 20.1 | Tubulin polymerization interference | |
| A549 | 14 | ROS generation leading to apoptosis | |
| KB-V1Vbl | 20 | Induction of endoplasmic reticulum stress |
Q & A
What are the established synthetic routes for Methyl 4-chloro-6-methylquinoline-2-carboxylate?
Level: Basic
Methodological Answer:
The synthesis of quinoline derivatives like this compound typically employs classical protocols such as the Gould–Jacob , Friedländer , or Skraup reactions , which involve cyclization of substituted anilines with carbonyl-containing precursors . Modern approaches include transition metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) for introducing methyl or chloro substituents, and microwave-assisted synthesis to reduce reaction times . For carboxylation, esterification of the quinoline-2-carboxylic acid intermediate with methanol under acid catalysis is common.
Key Considerations:
- Purification via column chromatography or recrystallization (e.g., ethanol) to isolate the product.
- Yield optimization by adjusting stoichiometry and reaction temperature.
How can researchers optimize the cyclization step during synthesis?
Level: Advanced
Methodological Answer:
Cyclization efficiency depends on Lewis acid catalysts (e.g., AlCl₃) and solvent choice. For example, in the synthesis of analogous pyrroloquinoline derivatives, AlCl₃ in 1,2-dichlorobenzene at 378 K achieved 73% yield via intramolecular cyclization . Key parameters:
- Catalyst loading : 10 equivalents of AlCl₃ relative to substrate.
- Reaction time : 5 hours under reflux.
- Workup : Neutralization with NaHCO₃ to prevent decomposition.
Troubleshooting: - Monitor reaction progress via TLC or GC-MS to identify intermediates.
- Use high-boiling solvents (e.g., dichlorobenzene) to sustain elevated temperatures.
What spectroscopic techniques confirm the molecular structure of this compound?
Level: Basic
Methodological Answer:
Multi-technique validation is critical:
- IR Spectroscopy : Detect ester carbonyl (C=O) at ~1730 cm⁻¹ and lactam carbonyl (if present) at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Identify substituent environments (e.g., methyl groups at δ 1.15–2.40 ppm, aromatic protons at δ 6.95–7.13 ppm) .
- Mass Spectrometry : Confirm molecular weight via parent ion peaks (e.g., m/z 245 [M⁺] for analogous compounds) .
Reference Data Table:
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| IR | 1730 cm⁻¹ (ester C=O) | Functional group confirmation |
| ¹H NMR | δ 1.15 (CH₃), δ 6.95–7.13 (aromatic H) | Substituent position analysis |
| MS | m/z 245 [M⁺] | Molecular weight verification |
How can crystallography resolve ambiguities in substituent positions?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is the gold standard. For example, weak C–H⋯π interactions and hydrogen-bonding patterns in analogous quinolines clarified substituent configurations . Steps:
Data Collection : Use a Bruker diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : SHELXD for phase determination; SHELXL for refinement .
Validation : Mercury CSD software visualizes packing motifs and intermolecular interactions (e.g., centroid distances < 3.8 Å indicate π-stacking) .
Case Study : In Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate, SC-XRD revealed dimerization via C–H⋯π bonds, resolving NMR ambiguities .
How to analyze structure-activity relationships (SAR) for biological activity?
Level: Advanced
Methodological Answer:
Functional Group Variation : Modify chloro, methyl, or ester groups to assess impact on bioactivity (e.g., anti-tubercular or anticancer properties) .
Computational Modeling : Use DFT calculations (Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps.
Pharmacological Assays :
- In vitro testing : Measure IC₅₀ values against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Control Experiments : Compare with unsubstituted quinoline derivatives to isolate substituent effects.
How to address contradictory data in pharmacological or spectroscopic studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from impurity interference or experimental variability . Mitigation strategies:
Reproducibility Checks : Repeat assays ≥3 times with independent synthetic batches.
Advanced Characterization :
- High-Resolution MS : Confirm molecular formula (e.g., ±5 ppm accuracy).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of biological data .
Example : Conflicting IC₅₀ values may stem from solvent polarity effects; use standardized DMSO stock solutions (<1% v/v) .
What methodologies characterize intermolecular interactions in crystalline forms?
Level: Advanced
Methodological Answer:
Hirshfeld Surface Analysis (CrystalExplorer) quantifies interaction types (e.g., H-bonding, van der Waals). For this compound analogs:
- C–H⋯O Bonds : Dominant in carboxylate-containing structures (d = 2.2–2.5 Å) .
- π-π Stacking : Interplanar distances < 3.8 Å indicate aromatic ring interactions .
Visualization Tools : - Mercury CSD : Generate packing diagrams and interaction tables .
- ORTEP-3 : Plot thermal ellipsoids to assess disorder .
How to validate synthetic intermediates using hyphenated techniques?
Level: Advanced
Methodological Answer:
Combine LC-MS and GC-MS for real-time monitoring:
- LC-MS : Track intermediates during multi-step synthesis (e.g., chlorination or esterification).
- GC-MS : Identify volatile byproducts (e.g., methyl chloride in esterification).
Case Study : In AlCl₃-mediated cyclization, GC-MS detected unreacted chloroacetyl intermediates (m/z 187), guiding stoichiometric adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
